Monoamine Oxidase (MAO) Selectivity Profile: Quantitative Comparison of hMAO-A vs. hMAO-B Inhibition
2-Acetyl-6-phenylpyridine exhibits a stark selectivity difference between the two human monoamine oxidase isoforms. It is a weak inhibitor of hMAO-B (IC50: 1.40E+3 nM) but demonstrates potent inhibition of hMAO-A (IC50: 7.40 nM) [1]. This represents an approximately 189-fold greater potency for the A isoform. This contrasts with the behavior of simpler analogs; for instance, 2-phenylpyridine is often employed as a ligand that does not exhibit this type of enzyme inhibition, and 2-acetylpyridine derivatives are known to be dual or non-selective inhibitors .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | hMAO-A: IC50 = 7.40 nM; hMAO-B: IC50 = 1.40E+3 nM |
| Comparator Or Baseline | Baseline for hMAO-B inhibition: IC50 = 1.40E+3 nM (same compound). For comparator class behavior: 2-acetylpyridine thiosemicarbazone derivatives exhibit dual MAO-A/B inhibition without this degree of selectivity . |
| Quantified Difference | Selectivity ratio (IC50 hMAO-B / IC50 hMAO-A) ≈ 189-fold for hMAO-A selectivity. |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells using 5-hydroxytryptamine and 5-phenylacetaldehyde substrates, respectively. |
Why This Matters
This high isoform selectivity is a critical parameter for researchers designing experiments to modulate MAO-A activity without off-target effects on MAO-B, a property not offered by generic acetylpyridine derivatives.
- [1] BindingDB. BDBM50075967 CHEMBL3415615. Affinity Data for 2-Acetyl-6-phenylpyridine. Accessed April 16, 2026. View Source
